Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
Synthesis Analysis
The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane, which is structurally related to the compound of interest, can be efficiently achieved from pyroglutamic acid using amide activation, involving reduction and cyclization of a nitroenamine intermediate (Singh et al., 2007). Another method reported involves the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides, highlighting the diversity in synthetic approaches (Yuan et al., 2023).
Molecular Structure Analysis
The molecular structure of derivatives of the compound has been explored using 1H and 13C NMR spectroscopy and X-ray diffraction. For example, the crystal structure of certain esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol has been determined, providing insights into the molecular conformation (Izquierdo et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold often involve cycloaddition, as well as reactions under mild conditions allowing for good functional group tolerance. These reactions are crucial for creating various analogues and derivatives for further study (Yuan et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of compounds related to Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, can be deduced from their molecular structure and synthesis pathways. While specific studies on this compound's physical properties are less common, analyses of related structures provide a good foundation for understanding (Izquierdo et al., 1991); (Yuan et al., 2023).
Chemical Properties Analysis
The chemical properties such as reactivity, stability, and chemical transformations are closely tied to the compound's molecular framework and synthesis methods. The reported reactions and their conditions contribute to the understanding of its chemical behavior (Yuan et al., 2023); (Singh et al., 2007).
Scientific Research Applications
1. Synthesis of Tropane Alkaloids
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This application has led to the synthesis of tropane alkaloids, which display a wide array of interesting biological activities .
2. Drug Discovery
- Application Summary: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application: The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .
- Results or Outcomes: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
3. Asymmetric 1,3-Dipolar Cycloadditions
- Application Summary: This compound has been used in the first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .
- Methods of Application: The process uses a rhodium(II) complex/chiral Lewis acid binary system .
- Results or Outcomes: The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99 : 1 dr, 99% ee) .
properties
IUPAC Name |
methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMSGQRTGSYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(=O)C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957545 | |
Record name | 2-(Carbomethoxy)-3-tropinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | |
CAS RN |
36127-17-0 | |
Record name | 2-(Carbomethoxy)-3-tropinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36127-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 36127-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Carbomethoxy)-3-tropinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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